
Dec-1-ene-3,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This compound belongs to the class of enediynes, which are known for their unique chemical properties and reactivity. Enediynes are particularly notable for their applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-ene-3,5-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the coupling of bromo-substituted 1,3-enynes through hydroboration followed by hydride addition . This method ensures the formation of the desired enediyne structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dec-1-ene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Dec-1-ene-3,5-diyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Dec-1-ene-3,5-diyne involves its ability to undergo cyclization reactions, such as the Bergman cyclization . This reaction generates highly reactive diradicals that can interact with various molecular targets, including DNA. The diradicals abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dec-1-ene-3,5-diyne include other enediynes and alkynes, such as:
- Hex-3-ene-1,5-diyne
- Oct-3-ene-1,5-diyne
- 1,3-Butadiyne
Uniqueness
This compound is unique due to its specific molecular structure, which combines both double and triple bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
57365-51-2 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
dec-1-en-3,5-diyne |
InChI |
InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3 |
Clé InChI |
UTQSGNPQXHKLFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
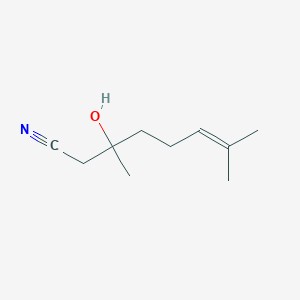
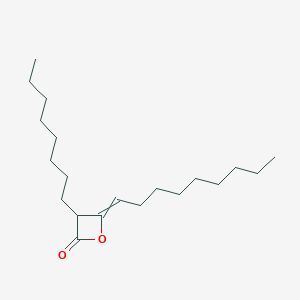
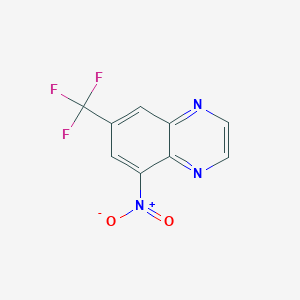


![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
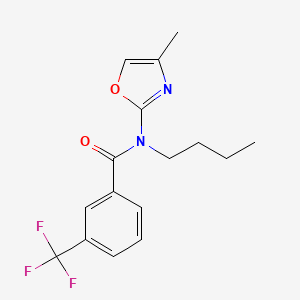
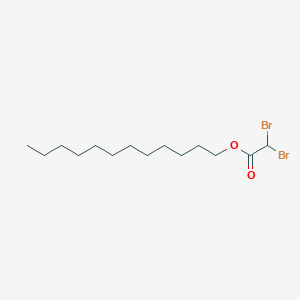

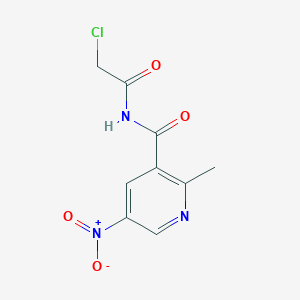
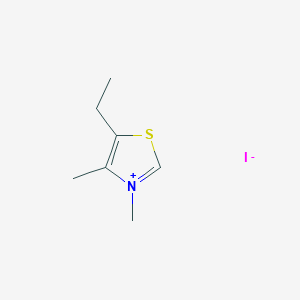
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
